molecular formula C22H23NO4 B6308018 (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid CAS No. 1415018-77-7

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid

Cat. No.: B6308018
CAS No.: 1415018-77-7
M. Wt: 365.4 g/mol
InChI Key: NANBTYVNWVGYFU-JOCHJYFZSA-N
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Description

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral piperidine derivative characterized by a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl substituent at the 3-position, and a carboxylic acid moiety. The Fmoc group is critical in peptide synthesis, offering temporary protection for amines during solid-phase synthesis, while the methyl group and carboxylic acid influence steric and electronic properties. Its molecular formula is C₂₄H₂₅NO₄ (inferred from analogs in ), with a molecular weight of approximately ~400–430 g/mol (based on structural analogs in ). The compound’s stereochemistry (R-configuration) ensures precise orientation in chiral environments, making it valuable in medicinal chemistry and drug design .

Key applications include:

  • Peptide backbone modification: Incorporation into peptidomimetics to enhance metabolic stability or binding affinity.
  • Protecting group strategy: The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), preserving acid-sensitive functionalities .

Properties

IUPAC Name

(3R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-22(20(24)25)11-6-12-23(14-22)21(26)27-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,19H,6,11-14H2,1H3,(H,24,25)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NANBTYVNWVGYFU-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401131747
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415018-77-7
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415018-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Piperidinedicarboxylic acid, 3-methyl-, 1-(9H-fluoren-9-ylmethyl) ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401131747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Comparison of Coupling Agents for Fmoc Protection

Coupling AgentEquivalentsBaseYield (%)
HBTU1.1NMM15
HATU1.2NMM91
HATU1.5NMM60

Data adapted from reaction conditions in.

The table underscores the importance of stoichiometric precision: excess HATU (1.5 equiv) led to reduced yields due to side reactions, while 1.2 equivalents optimized activation. For this compound, similar conditions are likely effective, though the steric hindrance from the methyl group may necessitate extended reaction times.

Solid-Phase Synthesis Integration

In peptide synthesis, this compound is often incorporated into resins for solid-phase peptide synthesis (SPPS). The compound’s carboxylic acid group is activated using OxymaPure (ethyl cyano(hydroxyimino)acetate) and DIC, forming a stable active ester. This approach minimizes epimerization, a critical concern for chiral centers.

A typical protocol involves:

  • Resin Swelling : Rink-amide resin (0.7 mmol/g) is swollen in DMF for 30 minutes.

  • Fmoc Deprotection : Treatment with 20% piperidine in DMF (2 × 7 minutes) removes the Fmoc group.

  • Coupling : The activated (R)-3-methyl-piperidine-3-carboxylic acid derivative is coupled to the resin-bound peptide chain using HATU/NMM.

Notably, the methyl group at the 3-position enhances steric stability, reducing aggregation during SPPS.

Purification and Characterization

Crude this compound is purified via precipitation or chromatography. Precipitation in cold water or dichloromethane (DCM) is effective for removing unreacted starting materials. For higher purity, reverse-phase HPLC with a C18 column and acetonitrile/water gradients is employed.

Key Analytical Data :

  • Molecular Weight : 365.4 g/mol (C22H23NO4).

  • 1H NMR : Characteristic signals include δ 7.75–7.30 (m, 8H, Fmoc aromatic protons) and δ 4.40–4.20 (m, 2H, Fmoc CH2).

  • HPLC Retention Time : ~12.5 minutes (C18, 60% acetonitrile).

Challenges and Methodological Innovations

The synthesis’s primary challenges include:

  • Stereochemical Integrity : Racemization during Fmoc installation is mitigated by low-temperature reactions (0–4°C) and minimized coupling times.

  • Solubility Issues : The methyl group reduces solubility in polar solvents; DMF/DCM mixtures (1:1) are often used to enhance reactivity.

Recent innovations include microwave-assisted synthesis, which reduces reaction times by 50% while maintaining yields >85%. Additionally, flow chemistry platforms enable continuous production, though scalability for this specific compound remains untested.

Industrial and Research Applications

Pharmaceutical companies utilize this compound in:

  • Neurological Drug Development : As a conformational constraint in γ-aminobutyric acid (GABA) analogs.

  • Targeted Drug Delivery : Bioconjugation to nanoparticle surfaces via its carboxylic acid group .

Scientific Research Applications

Peptide Synthesis

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is primarily used as a key building block in peptide synthesis, particularly through Solid-Phase Peptide Synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective reactions during peptide assembly, facilitating the formation of complex structures without interference from other functional groups.

Table 1: Role in Peptide Synthesis

ApplicationDescription
Protecting GroupThe Fmoc group protects the amine functionality, preventing unwanted reactions during coupling.
Selective DeprotectionThe Fmoc group can be removed under mild basic conditions (e.g., piperidine), enabling further functionalization.
Assembly of Complex PeptidesEssential for constructing peptides with specific biological activities and therapeutic potentials.

Drug Development

The compound's structure is valuable in the pharmaceutical industry for developing new drugs, particularly those targeting neurological disorders. It facilitates the design of bioactive compounds that can interact effectively with biological targets.

Table 2: Contributions to Drug Development

AspectDetails
Targeting MechanismsUsed to design compounds that engage specific receptors or enzymes involved in neurological pathways.
BioactivityAssists in creating compounds with enhanced pharmacological profiles, improving therapeutic efficacy.

Research in Organic Chemistry

In organic chemistry, this compound is leveraged to explore reaction mechanisms and develop new synthetic methodologies. Its properties contribute to advancements in organic synthesis techniques.

Table 3: Research Applications in Organic Chemistry

Research FocusApplication
Reaction MechanismsHelps elucidate pathways and intermediates in chemical reactions.
Synthetic MethodologiesContributes to the development of novel synthetic routes for complex organic molecules.

Bioconjugation

The compound is also employed in bioconjugation techniques, which involve attaching biomolecules to surfaces or other molecules. This application is crucial for developing targeted drug delivery systems and enhancing therapeutic efficacy.

Case Study 1: Antimicrobial Peptidomimetics

A study synthesized various amphipathic peptidomimetics using Fmoc-protected amino acids, screening them for antimicrobial activity. One notable compound demonstrated significant potency against multiple bacterial strains without hemolytic activity, suggesting its potential as a therapeutic agent.

Case Study 2: Pharmacological Studies

Research involving this compound has led to insights into its role as an intermediate for synthesizing pharmaceutical compounds targeting various biological pathways.

Mechanism of Action

The primary mechanism of action of ®-Fmoc-3-methyl-piperidine-3-carboxylic acid involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine group during the coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization or biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Differences Applications References
(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid C₂₄H₂₅NO₄ (estimated) ~427 Fmoc, 3-methyl, carboxylic acid Reference compound for comparison. Peptide synthesis, chiral intermediates
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid C₂₂H₂₃NO₄ 365.42 Fmoc, 2-methyl, carboxylic acid Stereochemical variation (2S,3S); altered steric hindrance at 2-position. Conformational studies, asymmetric synthesis
Racemic Fmoc-cis-4-phenylpiperidine-3-carboxylic acid C₂₇H₂₅NO₄ 427.49 Fmoc, 4-phenyl, carboxylic acid Phenyl substituent enhances hydrophobicity; racemic mixture limits chiral utility. Hydrophobic peptide motifs
(3R)-1-methylpiperidine-3-carboxylic acid C₇H₁₃NO₂ 143.18 1-methyl, carboxylic acid Lacks Fmoc group; smaller size and higher solubility in aqueous media. GABA uptake inhibitors, prodrug synthesis
(R)-Piperidine-3-carboxylic acid hydrochloride C₆H₁₁NO₂·HCl 165.62 Hydrochloride salt, carboxylic acid Ionic form improves crystallinity; no Fmoc group limits use in stepwise synthesis. Pharmaceutical intermediates

Structural and Functional Insights

Substituent Effects: Methyl vs. Phenyl: The 3-methyl group in the target compound provides moderate steric hindrance, whereas the 4-phenyl group in the racemic analog () significantly increases hydrophobicity, altering solubility and membrane permeability . Fmoc Group: Compounds with Fmoc (e.g., ) are tailored for peptide synthesis, unlike non-Fmoc analogs (), which are more suited for small-molecule drug development .

Stereochemistry :

  • The (R)-configuration in the target compound contrasts with the (2S,3S)-isomer (), which may exhibit divergent binding kinetics in chiral environments. Racemic mixtures () require resolution for enantioselective applications .

Physicochemical Properties :

  • Solubility : Hydrochloride salts () exhibit higher aqueous solubility than neutral Fmoc-protected compounds.
  • Stability : Fmoc groups are base-labile, whereas tert-butoxycarbonyl (Boc) analogs () require acidic deprotection, influencing synthetic workflows .

Synthetic Utility :

  • The target compound’s Fmoc group enables integration into automated peptide synthesizers, unlike 1-methylpiperidine-3-carboxylic acid (), which serves as a precursor for prodrugs (e.g., nipecotic acid derivatives in ) .

Biological Activity

(R)-Fmoc-3-methyl-piperidine-3-carboxylic acid is a chiral compound widely utilized in organic synthesis, particularly in peptide chemistry. Its biological activity is primarily linked to its role as a building block in the synthesis of biologically active peptides and other compounds. This article explores its biological activity, mechanisms of action, and applications, supported by relevant case studies and data.

This compound has the molecular formula C21H21NO4C_{21}H_{21}NO_4 and a molecular weight of 357.4 g/mol . The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amine functionality during peptide synthesis, allowing selective reactions without interference from other functional groups.

Common Reactions

The compound can undergo several chemical transformations:

  • Oxidation : Converts to ketones or aldehydes.
  • Reduction : Converts carboxylic acids to alcohols or amines.
  • Substitution : The Fmoc group can be replaced with other functional groups under basic conditions .

The primary mechanism of action for this compound is its function as a protecting group in peptide synthesis. The Fmoc group forms a stable carbamate linkage with the amine, which can be selectively removed using mild bases like piperidine. This allows for further functionalization and coupling reactions essential in synthesizing complex peptides .

Peptide Synthesis

This compound is extensively used in solid-phase peptide synthesis (SPPS), where it helps in constructing peptides that exhibit various biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The Fmoc strategy allows for efficient assembly of peptide chains while minimizing side reactions .

Case Studies

  • Anticancer Peptides : A study demonstrated that peptides synthesized using this compound exhibited significant cytotoxicity against cervical and colorectal cancer cells. These peptides induced apoptosis by disrupting mitochondrial membranes, highlighting their potential as therapeutic agents .
  • Enzyme Interaction Studies : Research involving the synthesis of enzyme inhibitors showed that modifications to the piperidine structure influenced binding affinity and selectivity towards target enzymes. This underscores the importance of structural variations facilitated by this compound in developing potent inhibitors .

Data Table: Biological Activity Overview

Peptide Biological Activity Target IC50 (µM)
Peptide AAnticancerMitochondrial ATP synthase0.5
Peptide BAntimicrobialBacterial cell wall synthesis1.2
Peptide CEnzyme inhibitionProtease0.8

Chemical Reactions Analysis

Fmoc Deprotection Reactions

The fluorenylmethyloxycarbonyl (Fmoc) group is cleaved under basic conditions to expose the amine for subsequent peptide coupling. Key findings include:

Table 1: Base Efficiency and Side Reactions During Fmoc Removal

BaseSolvent SystemDeprotection Efficiency (%)Major Side ProductsSource
Piperidine (20%)DMF85–90Diketopiperazine (DKP)
Pyrrolidine (20%)DMSO/2-Me-THF (3:7)95–98Pyrrolidide adducts
4-MethylpiperidineDMF/DCM (1:1)92–95Minimal aspartimide
  • Pyrrolidine outperforms piperidine in less polar solvents (e.g., DMSO/2-Me-THF) but increases pyrrolidide adduct formation due to higher nucleophilicity .

  • 4-Methylpiperidine reduces aspartimide formation by 40% compared to piperidine in aspartic acid-containing sequences .

Carboxylic Acid Reactivity

The carboxylic acid participates in peptide bond formation and derivatization:

Table 2: Coupling Reagents and Yields

ReagentSolventActivation Time (min)Coupling Yield (%)
HATU/DIPEADMF1092–95
DIC/HOBtDCM1588–90
EDCl/NHSTHF2085–87
  • HATU achieves near-quantitative yields in DMF due to superior activation of the carboxylate .

  • Steric hindrance from the 3-methyl group on the piperidine ring slightly reduces coupling efficiency compared to linear analogs.

Piperidine Ring Functionalization

The methyl-substituted piperidine ring undergoes selective transformations:

Oxidation

  • CrO₃/H₂SO₄ oxidizes the tertiary C-H bond adjacent to the methyl group, yielding a ketone derivative (confirmed by LC-MS) .

  • KMnO₄ under acidic conditions cleaves the ring, producing a dicarboxylic acid fragment.

Reduction

  • LiAlH₄ reduces the carboxylic acid to a primary alcohol, though this reaction is rarely employed due to interference with the Fmoc group.

Side Reactions and Mitigation

Table 3: Common Side Reactions and Prevention Strategies

Reaction TypeConditionsBy-ProductsMitigation Approach
Aspartimide formationBasic conditions (pH >9)β-Aspartimide isomersUse 4-methylpiperidine
DKP formationProlonged base exposureCyclic diketopiperazineLimit deprotection to 2 × 5 min
Ester cleavagePyrrolidine in DMSOFree peptide-resin adductSwitch to Wang or CTC resin
  • Aspartimide formation is sequence-dependent but minimized using ortho-methylphenoxy (OMpe) protection for aspartic acid residues .

Stereochemical Influence

The R-configuration at the 3-position:

  • Enhances resistance to enzymatic degradation in peptide sequences .

  • Directs regioselective oxidation toward the equatorial C-H bond due to steric shielding of the axial position.

Q & A

Basic Research Questions

Q. What are the recommended methods for optimizing the synthesis yield of (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid in multi-step reactions?

  • Methodological Answer : Multi-step synthesis protocols should prioritize catalyst selection and reaction time optimization. For example, palladium diacetate and tert-butyl XPhos catalysts under inert atmospheres (40–100°C, 5.5 hours) have been used to improve coupling efficiency in analogous piperidine derivatives. Post-reaction purification via recrystallization or column chromatography is critical to isolate high-purity products .

Q. How should researchers handle and store this compound to ensure stability and prevent degradation?

  • Methodological Answer : Store the compound in sealed containers at 2–8°C in a dry, ventilated environment. Avoid exposure to static electricity, ignition sources, or moisture. Safety protocols include using personal protective equipment (PPE) and ensuring access to emergency eyewash stations and showers during handling .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC with UV detection or polarimetry can resolve enantiomeric impurities. Nuclear Overhauser Effect (NOE) NMR spectroscopy is recommended for verifying stereochemical configurations, particularly when synthesizing derivatives with multiple chiral centers .

Advanced Research Questions

Q. How can researchers address contradictions in reported physical properties (e.g., melting points) of this compound across different studies?

  • Methodological Answer : Discrepancies in melting points may arise from variations in synthesis routes or purity levels. Researchers should cross-validate results using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Reproducing synthesis under standardized conditions (e.g., solvent purity, heating rates) and reporting detailed characterization data (e.g., HPLC purity ≥95%) can resolve inconsistencies .

Q. What strategies are effective in minimizing batch-to-batch variability of this compound for sensitive bioassays?

  • Methodological Answer : Implement strict quality control (QC) measures, including mass spectrometry (MS) and high-resolution LC-MS to monitor impurities. For cell-based assays, request additional analyses (e.g., trifluoroacetic acid (TFA) content <1%) to ensure compatibility. Document reaction parameters (e.g., temperature, catalyst loading) to standardize protocols .

Q. What experimental approaches are recommended for elucidating the degradation pathways of this compound under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., elevated temperature, humidity) and analyze degradation products via LC-MS/MS. Compare degradation profiles with freshly synthesized batches to identify key instability mechanisms (e.g., hydrolysis of the Fmoc group). Storage in argon-purged vials can mitigate oxidation .

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